molecular formula C23H20N4O2S B12021932 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12021932
M. Wt: 416.5 g/mol
InChI Key: HYEYXKYIJUGUFV-BUVRLJJBSA-N
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Description

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxyphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzyloxyphenyl and methoxyphenyl groups. Common synthetic routes may involve the use of starting materials such as substituted anilines, aldehydes, and thiourea. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsaprotic solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, aryl halides; conditionspolar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use in drug development for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis or programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
  • Vanillin acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and the presence of the triazole ring

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O2S/c1-28-21-10-6-5-9-20(21)22-25-26-23(30)27(22)24-15-17-11-13-19(14-12-17)29-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,30)/b24-15+

InChI Key

HYEYXKYIJUGUFV-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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